molecular formula C9H12O B14511025 Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- CAS No. 62702-89-0

Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-

Cat. No.: B14511025
CAS No.: 62702-89-0
M. Wt: 136.19 g/mol
InChI Key: FPPYDYAQKZHWRA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is a bicyclic organic compound with the molecular formula C9H12O. This compound is characterized by its unique bicyclo[3.2.1]octane framework, which consists of two fused rings. The presence of a double bond and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- can be achieved through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the compound can be synthesized from a cyclopentene derivative through a series of steps including cycloaddition and subsequent functional group transformations .

Industrial Production Methods

While specific industrial production methods for Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- are not widely documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the double bond or the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone group allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: Lacks the double bond and ketone group, making it less reactive.

    Bicyclo[3.2.1]oct-2-en-8-one: Similar structure but different position of the double bond and ketone group.

    Bicyclo[3.2.1]oct-3-en-2-one: Lacks the methyl group at the 4-position.

Uniqueness

Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

CAS No.

62702-89-0

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4-methylbicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C9H12O/c1-6-4-9(10)8-3-2-7(6)5-8/h4,7-8H,2-3,5H2,1H3

InChI Key

FPPYDYAQKZHWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2CCC1C2

Origin of Product

United States

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